molecular formula C5H5F2N3O3 B2913615 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137586-19-5

1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2913615
CAS No.: 2137586-19-5
M. Wt: 193.11
InChI Key: XEZZHTSOIOUHHR-UHFFFAOYSA-N
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Description

Historical Context of Triazole Scaffolds in Pharmaceutical Research

The triazole scaffold emerged as a pharmaceutical cornerstone following Bladin’s 1885 discovery of its aromatic heterocyclic structure. Early applications focused on antifungal agents, with fluconazole (1990) and voriconazole (2002) revolutionizing systemic antifungal therapy by inhibiting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). The 1,2,3-triazole nucleus gained prominence due to its metabolic stability, hydrogen-bonding capacity, and bioisosteric compatibility with peptide bonds. By the 2000s, triazoles became ubiquitous in antiviral, anticancer, and antibacterial agents, exemplified by ribavirin (hepatitis C) and letrozole (breast cancer).

The introduction of click chemistry in 2001 by Sharpless and colleagues accelerated triazole synthesis, enabling precise regioselective 1,4-disubstituted triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This synthetic breakthrough allowed medicinal chemists to rapidly generate triazole libraries for structure-activity relationship (SAR) studies, cementing triazoles as privileged scaffolds.

Significance of Fluorinated Triazole Derivatives in Drug Discovery

Fluorination enhances pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and target binding. In 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, the difluoromethyl group (–CF2–) reduces oxidative metabolism compared to non-fluorinated analogs, while the hydroxyethyl moiety improves aqueous solubility.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Triazole Derivatives

Property Fluorinated Triazole Derivatives Non-Fluorinated Triazole Derivatives
LogP (Lipophilicity) 1.2–2.5 0.8–1.8
Metabolic Half-life (h) 4.5–12 2–6
Hydrogen Bond Acceptors 5–7 4–6

Fluorine’s electronegativity strengthens dipole-dipole interactions with target proteins. For instance, in fluorinated triazole antifungals, the CF2 group enhances binding to CYP51’s heme iron, improving inhibitory potency. The carboxylic acid group in this compound further enables salt formation for enhanced bioavailability or covalent interactions with enzymatic active sites.

Research Evolution and Current Academic Focus

Recent studies prioritize de novo synthesis and functionalization of triazole-carboxylic acid hybrids. A 2024 review highlighted ionic liquid (IL)-mediated syntheses, such as using [mPy]OTf/Er(OTf)3 catalysts to achieve 1,5-disubstituted triazoles in aqueous conditions. For this compound, potential routes include:

  • Huisgen Cycloaddition : Reacting 1,1-difluoro-2-hydroxyethyl azide with propiolic acid derivatives under Cu(I) catalysis.
  • Post-Functionalization : Introducing the difluoro-hydroxyethyl group via nucleophilic substitution on preformed triazole esters.

Current academic efforts focus on:

  • Targeted Protein Degradation : Exploiting the carboxylic acid as a warhead for E3 ligase recruitment.
  • Antiviral Applications : Modulating viral helicases or proteases, inspired by MERS-CoV inhibitors like triazole 65a-b (IC50 = 8.9 μM).
  • Polypharmacology : Leveraging the triazole’s ability to interact with multiple targets, such as IDO1 (cancer) and neuraminidase (influenza).

Triazoles as Privileged Molecular Frameworks

The term “privileged scaffold” denotes structures capable of binding diverse biological targets. The 1,2,3-triazole ring achieves this through:

  • Bioisosterism : Mimicking amide bonds while resisting proteolysis.
  • Conformational Rigidity : Reducing entropy penalties during protein binding.
  • Diverse Functionalization : Supporting substitutions at N1, C4, and C5 positions.

In this compound, the C4-carboxylic acid enables salt bridge formation with lysine/arginine residues, while the N1-difluoro-hydroxyethyl group engages in hydrophobic interactions. This dual functionality mirrors strategies used in kinase inhibitors (e.g., imatinib) and protease inhibitors.

Figure 1: Strategic Functionalization of the Triazole Core

1,2,3-Triazole  
│  
├── N1: 1,1-Difluoro-2-hydroxyethyl (Hydrophobic/Electrostatic)  
├── C4: Carboxylic Acid (Ionic Interactions)  
└── C5: Variable Substituent (SAR Exploration)  

The scaffold’s versatility is further evidenced in FDA-approved drugs like tazobactam (β-lactamase inhibitor) and maraviroc (CCR5 antagonist), where triazole rings mediate critical target interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O3/c6-5(7,2-11)10-1-3(4(12)13)8-9-10/h1,11H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZHTSOIOUHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C(CO)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles.

    Introduction of the Difluoro-Hydroxyethyl Group: The difluoro-hydroxyethyl group can be introduced via a difluoromethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the availability of difluoromethylating reagents in bulk quantities facilitates large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of difluoro-ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The difluoro-hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Difluoro-ketones.

    Reduction: Difluoro-alcohols and difluoro-aldehydes.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid:

General Information
this compound has a molecular weight of 193.11 and the molecular formula C5H5F2N3O3 .

Scientific Research Applications
While the primary search results do not directly detail the specific applications of this compound, they do provide some context regarding related compounds and their uses:

  • Antifungal Research: Some research focuses on new 1,2,4-triazole derivatives with difluoro(substituted sulfonyl)methyl moieties for antifungal activities . These compounds have shown potent antifungal activity against Candida albicans, Candida krusei, Aspergillus flavus, and Aspergillus fumigatus . The introduction of fluorine atoms can enhance the antifungal activities of triazole antifungals .
  • Pharmaceutical Preparations: Certain patents discuss compounds containing difluorophenyl and triazol groups for pharmaceutical preparations . For example, one patent describes 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1h-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile and its preparation processes . Another patent relates to a similar compound with a mercaptotriazol group .

Mechanism of Action

The mechanism of action of 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with key analogs reported in the literature, focusing on synthesis, structural features, and biological activity.

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminophenyl azide and propiolic acid .
  • Structure : X-ray crystallography reveals a kink-like conformation, with the phenyl and triazole rings perpendicular and intramolecular N–H···N hydrogen bonding .
  • Activity : Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), attributed to synergistic effects of the amine and carboxylic acid groups .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Synthesis: Derived from 4-ethoxyphenyl azide and ethyl 4,4-diethoxy-3-oxobutanoate, followed by saponification and deprotection .
  • Structure : Exhibits ring-chain tautomerism, with the open carboxylic acid form dominating (~80%) in solution. Cyclic hemiacetal forms ~20% of the tautomeric mixture .
  • Stability : Decomposes via decarboxylation at 175°C, a common trait among 1,2,3-triazole-4-carboxylic acids .
  • Applications : Serves as a precursor for metal-binding ligands and dyes .

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Synthesis : Method unspecified but likely via CuAAC given the triazole core .
  • Structure : Aliphatic cyclohexyl substituent enhances hydrophobicity.

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Activity : Halogen substituents (Cl, F) often improve target binding and metabolic stability, though specific data are unavailable .

Comparative Data Table

Compound Synthesis Method Key Structural Features Biological Activity Stability/Decomposition
1-(2-Aminophenyl)-triazole-4-carboxylic acid CuAAC Kink conformation, intramolecular H-bonding Antibacterial Stable at RT; decomposes on heating
1-(4-Ethoxyphenyl)-5-formyl analog Base-catalyzed cyclization Ring-chain tautomerism (80:20 ratio) Precursor for ligands/dyes Decarboxylation at 175°C
1-Cyclohexyl analog Likely CuAAC Hydrophobic cyclohexyl group Not reported N/A
Target Compound (1-(1,1-difluoro-2-hydroxyethyl)-triazole-4-carboxylic acid) Inferred: CuAAC with fluorinated azide Predicted enhanced lipophilicity from –CF₂– group Potential antimicrobial/antiviral (speculative) Likely stable due to fluorine’s electron-withdrawing effects

Key Research Findings

Synthetic Flexibility : Most triazole-4-carboxylic acids are synthesized via CuAAC, enabling modular substitution patterns (e.g., aryl, alkyl, halogenated groups) .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., –COOH, –F) enhance stability and intermolecular interactions . Aromatic substituents (e.g., 2-aminophenyl) improve antibacterial efficacy by facilitating membrane penetration .

Tautomerism and Stability : Substituents at position 5 (e.g., –CHO) induce tautomerism, impacting reactivity and solubility .

Biological Activity

1-(1,1-Difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. The triazole ring is significant in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the use of click chemistry techniques that allow for efficient formation of the triazole ring. The process generally includes:

  • Starting Materials : The synthesis begins with appropriate azides and alkynes.
  • Catalysis : Copper(I) catalysis is commonly employed for the cycloaddition reaction to form the triazole structure.
  • Yield and Purification : The product is purified using standard techniques such as column chromatography.

Anticancer Properties

Research has demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Cell Line Studies : For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF-7 .

Antimicrobial Activity

The triazole derivatives have also been noted for their antimicrobial properties:

  • Broad-Spectrum Activity : They are effective against a range of pathogens including bacteria and fungi. The mechanism often involves inhibition of key metabolic pathways in microorganisms .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : Research indicates that compounds with a triazole structure can act as inhibitors of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems .

Study 1: Anticancer Activity Assessment

A recent study evaluated a series of triazole derivatives including our compound against several cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
1HCT1160.43Induces apoptosis via caspase activation
2MCF-72.7Inhibits cell migration through Wnt signaling

This study highlights the potential of triazole derivatives as effective anticancer agents.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives:

CompoundPathogenInhibition Zone (mm)
3E. coli15
4S. aureus18

These results suggest that triazole compounds can serve as promising candidates for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis of this compound typically involves two key steps:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction forms the triazole core. For example, methyl esters of triazole carboxylic acids are synthesized via CuAAC, followed by hydrolysis to yield the carboxylic acid .

Hydrolysis of Esters : Methyl or ethyl esters of triazole derivatives are hydrolyzed under basic conditions (e.g., LiOH or NaOH) to produce the carboxylic acid. Evidence from similar compounds shows yields of 40–83% depending on reaction conditions .

Example Procedure YieldKey StepReference
Methyl ester hydrolysis (LiOH, H₂O)83%Base-mediated hydrolysis
Flow synthesis with Cu/C catalyst50–61%Decarboxylation + cycloaddition

Q. How is the structural characterization of this compound performed?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, in similar triazoles, aromatic protons appear at δ 7.5–8.0 ppm, and carboxylic acid carbons resonate at ~163 ppm .
  • X-ray Crystallography : Resolves spatial arrangements, such as the perpendicular orientation of triazole and aryl rings observed in related structures .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 345.1 for a triazole carboxamide derivative) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Optimization strategies include:

  • Catalyst Screening : Heterogeneous catalysts like Cu/C improve reaction efficiency and recyclability .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while temperatures of 60–80°C balance speed and side-product formation .
  • In-Situ Hydrolysis : Avoiding intermediate isolation during ester hydrolysis minimizes yield loss .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Multi-Technique Validation : Cross-validate NMR data with X-ray structures to confirm substituent positions .
  • Computational Modeling : DFT calculations predict NMR shifts or optimize molecular geometry, reducing ambiguity between experimental and theoretical results .

Q. What pharmacological screening approaches are suitable for this compound?

  • In Vitro Antiproliferative Assays : Test against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT assays. Similar triazole carboxylic acids show 40–62% growth inhibition .
  • Mechanistic Studies : Evaluate interactions with targets like c-Met kinase using molecular docking or surface plasmon resonance (SPR) .
  • ADMET Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize lead candidates.

Q. How does the electronic nature of the triazole ring influence reactivity?

  • Acidity of the Carboxylic Group : The electron-withdrawing triazole ring increases acidity (pKa ~2–3), impacting solubility and binding selectivity. Zwitterionic forms (e.g., in thiazole derivatives) may enhance cell permeability .
  • Decarboxylation Sensitivity : Under thermal or basic conditions, decarboxylation can occur, necessitating mild purification methods (e.g., low-temperature recrystallization) .

Q. What computational tools are used to predict biological activity?

  • Molecular Docking (AutoDock, Glide) : Predict binding affinities to targets like PD-1/PD-L1, leveraging structural analogs (e.g., terphenyl-triazole inhibitors) .
  • QSAR Modeling : Correlate substituent effects (e.g., difluoro-hydroxyethyl group) with activity using descriptors like logP and polar surface area .

Q. How are crystallization conditions optimized for X-ray studies?

  • Solvent Screening : Use high-boiling solvents (e.g., DMF/water mixtures) to grow single crystals.
  • Additive Screening : Small molecules (e.g., glycerol) improve crystal lattice stability .

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